molecular formula C12H19N3O2 B12882453 tert-Butyl 2-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate

Cat. No.: B12882453
M. Wt: 237.30 g/mol
InChI Key: NJISMPAWZPTKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of an imidazole ring attached to a pyrrolidine ring, with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate typically involves the reaction of an imidazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions with target molecules, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to the observed effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, tert-Butyl 2-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate is unique due to the specific positioning of the imidazole ring and the tert-butyl ester group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl 2-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-4-5-10(15)9-7-13-8-14-9/h7-8,10H,4-6H2,1-3H3,(H,13,14)

InChI Key

NJISMPAWZPTKEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CN=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.